molecular formula C14H16N2O2 B8698667 Methyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Methyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Cat. No. B8698667
M. Wt: 244.29 g/mol
InChI Key: WUQURSFSMDAYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-cyanophenyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

methyl 1-(4-cyanophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-18-14(17)12-6-8-16(9-7-12)13-4-2-11(10-15)3-5-13/h2-5,12H,6-9H2,1H3

InChI Key

WUQURSFSMDAYJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Trimethylsilyl)diazomethane (2.0 M solution in hexane, 2.7 mL, 5.40 mmol) was added to a mixed solution of 1-(4-cyanophenyl)piperidine-4-carboxylic acid (1.13 g, 4.91 mmol) in THF (13 mL) and methanol (6.5 mL) (2:1, v/v), and the mixture was stirred at room temperature for 1 hour. Acetic acid (appropriate amount) was added to the reaction solution to stop the reaction. Then, the solvent was distilled off under reduced pressure. A saturated sodium bicarbonate aqueous solution was added to the obtained residue, followed by extraction with ethyl acetate. The obtained organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=80/20] to obtain the title compound (1.06 g, yield: 88%).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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